![molecular formula C19H22N6 B6436526 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2548983-68-0](/img/structure/B6436526.png)
4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a pyrazolyl-pyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the phenylethyl group. The pyrazolyl-pyrimidine moiety is then synthesized and coupled with the piperazine derivative under controlled conditions. Key reagents often include various halogenated intermediates, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield. The reaction conditions are carefully monitored, and the use of catalysts may be employed to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated intermediates with nucleophiles in polar aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent in various diseases, particularly due to its ability to modulate biological pathways:
- CNS Activity : Given the piperazine component, research suggests possible interactions with neurotransmitter receptors, indicating potential applications in treating psychiatric disorders.
- Cancer Research : Preliminary studies indicate that similar compounds may inhibit heat shock proteins (HSPs), which are crucial for cancer cell survival and proliferation. This suggests that 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine could be investigated further as an anti-cancer agent.
Enzyme Inhibition Studies
Research has demonstrated that compounds with similar structural features can act as inhibitors for various enzymes involved in critical cellular processes. For example:
- Heat Shock Protein 90 (HSP90) : Inhibitors of HSP90 have shown promise in cancer therapy by disrupting protein folding and stability in cancer cells.
- Other Enzymatic Targets : The compound may also interact with enzymes involved in neurodegenerative diseases, suggesting a broader therapeutic scope.
Case Study 1: CNS Activity
A study investigating the effects of structurally similar piperazine derivatives on serotonin receptors found that modifications to the piperazine ring can significantly alter binding affinity and efficacy. This highlights the importance of structural variations in developing potent CNS-active agents.
Case Study 2: Anticancer Potential
In vitro studies on compounds similar to this compound revealed significant inhibition of tumor cell growth. These studies emphasized the role of the pyrazole moiety in enhancing anticancer activity through specific protein interactions.
Wirkmechanismus
The mechanism of action of 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methylpiperazin-1-yl (1-phenyl-1H-pyrazol-4-yl)methanone
- 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biologische Aktivität
The compound 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrimidine core, which is substituted with both a piperazine and a pyrazole moiety. The unique structural features of this compound suggest a variety of interactions with biological targets, making it a candidate for therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C19H22N6 with a molecular weight of approximately 334.4 g/mol . The compound's structure can be summarized as follows:
Component | Description |
---|---|
Pyrimidine Ring | A six-membered ring containing two nitrogen atoms, common in many biological molecules. |
Piperazine Moiety | A cyclic amine that enhances the compound's pharmacological interactions. |
Pyrazole Group | A five-membered ring that contributes to the compound's diverse biological activities. |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymes : It has been shown to inhibit specific enzymes involved in cellular stress responses, which can influence cell survival and proliferation.
- Binding Affinity : The compound exhibits binding affinity to various biological macromolecules, including heat shock protein 90 (HSP90), which plays a crucial role in protein stabilization and activation.
Biological Activities
The compound has demonstrated a range of biological activities, including:
- Anticancer Properties : Preclinical studies suggest potential applications in cancer therapy due to its ability to modulate signaling pathways involved in tumor growth.
- Neuroprotective Effects : The piperazine component may contribute to neuroprotective properties, making it relevant for research into neurodegenerative diseases.
- Anti-inflammatory Activity : Similar compounds have shown significant anti-inflammatory effects, indicating potential for therapeutic use in inflammatory conditions .
Comparative Analysis with Similar Compounds
Several structurally similar compounds have been studied for their biological activities. Below is a comparison of selected compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine | Contains piperidine instead of piperazine | Anticancer activity reported |
7-[2-(prop-2-enoylamino)phenyl]-4,5-dihydro-pyrazolo[1,5-a]pyrimidine | Different substituents on the pyrazole | Antimicrobial properties observed |
4-{4-(Naphthalen-1-yl)methyl}piperazin-1-yl}pyrimidine | Naphthalene substituent | Neuropharmacological effects noted |
This table illustrates the diversity in biological activity among compounds sharing structural similarities with this compound.
Study on Antitumor Activity
A study conducted by Selvam et al. synthesized various pyrazole derivatives, including those similar to our compound, and evaluated their anticancer efficacy. Notably, certain derivatives showed up to 85% inhibition of tumor necrosis factor (TNF)-α at specific concentrations, highlighting the potential of these compounds in cancer treatment .
Neuropharmacological Evaluation
Research into the anxiolytic-like properties of related compounds suggests that interactions with the serotonergic system may mediate their effects. For instance, LQFM192, a derivative closely related to our compound, demonstrated significant anxiolytic activity through modulation of GABAA receptors .
Eigenschaften
IUPAC Name |
4-[4-(1-phenylethyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-16(17-6-3-2-4-7-17)23-10-12-24(13-11-23)18-14-19(21-15-20-18)25-9-5-8-22-25/h2-9,14-16H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFXEFSPWGSHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.